molecular formula C14H15NO B186936 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one CAS No. 24123-89-5

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one

Cat. No.: B186936
CAS No.: 24123-89-5
M. Wt: 213.27 g/mol
InChI Key: RBGFDYWXBIXLSF-JLHYYAGUSA-N
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Description

Chemical Nomenclature and Systematic Identification

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one possesses a well-defined chemical nomenclature that reflects its complex structural features. The compound is registered with the Chemical Abstracts Service number 24123-89-5 and carries the molecular formula C14H15NO, corresponding to a molecular weight of 213.27 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one, which systematically describes the bicyclic framework with its nitrogen heteroatom and the benzylidene substituent at the 2-position.

The compound's systematic identification includes multiple synonymous names that reflect different naming conventions and historical usage patterns. Alternative designations include 2-Benzylidene-3-quinuclidinone, reflecting the quinuclidine core structure, and 2-benzylidene-3-oxoquinuclidine, emphasizing the ketone functionality. The International Chemical Identifier string for this compound is InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2, providing a unique digital fingerprint for computational and database applications.

The stereochemical aspects of this compound are particularly noteworthy, as the benzylidene group can exist in different geometric configurations. The compound exhibits specific spatial arrangements that influence its chemical behavior and biological activity. Database entries indicate multiple conformational possibilities, with the National Institute of Standards and Technology WebBook providing detailed structural information including both two-dimensional and three-dimensional representations.

Historical Development and Literature Positioning

The historical development of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one research traces back to broader investigations into quinuclidine chemistry and azabicyclic compound synthesis. Early work in this field was motivated by the structural similarity to naturally occurring alkaloids and the potential for creating synthetic analogs with modified properties. The compound first appeared in chemical literature as part of systematic studies exploring the reactivity and synthetic utility of quinuclidine derivatives.

Research into this specific compound has been documented across multiple decades, with significant contributions emerging from pharmaceutical chemistry investigations and synthetic methodology development. The compound has been particularly prominent in studies focusing on the synthesis of complex alkaloid structures and the development of new synthetic pathways for accessing azabicyclic frameworks. Patent literature reveals ongoing interest in synthetic processes for preparing this compound, indicating its commercial and research significance.

The positioning of this compound within the broader chemical literature reflects its dual role as both a synthetic intermediate and a compound of independent interest. Studies have explored its utility in total synthesis campaigns, particularly those targeting natural products containing similar structural motifs. The compound has also been investigated as part of structure-activity relationship studies, where modifications to the basic quinuclidine framework are systematically explored to understand the impact of structural changes on biological and chemical properties.

Recent literature continues to reference this compound in the context of modern synthetic methodology development, including investigations into new synthetic routes and improved preparation methods. The compound serves as a benchmark structure for evaluating the efficiency and selectivity of new synthetic transformations, particularly those involving the construction or modification of azabicyclic systems.

Significance in Azabicyclic Chemistry Research

The significance of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one in azabicyclic chemistry research stems from its representation of key structural and reactivity principles that govern this important class of compounds. Azabicyclic systems, particularly those containing the 1-azabicyclo[2.2.2]octane framework, have emerged as crucial scaffolds in medicinal chemistry due to their rigid three-dimensional structures and potential for selective molecular recognition. This compound exemplifies the structural diversity possible within azabicyclic frameworks while maintaining the essential geometric constraints that make these systems valuable.

Research investigations have demonstrated that compounds containing the azabicyclo[2.2.2]octane core exhibit distinctive chemical reactivity patterns that differ significantly from their monocyclic counterparts. The rigid bicyclic structure imposes specific geometric constraints that influence both the electronic properties of the nitrogen atom and the accessibility of various reaction sites. Studies have shown that these structural features can lead to enhanced selectivity in chemical transformations and improved binding affinity in biological systems.

The compound's role in understanding nitrogen heterocycle chemistry has been particularly significant, as it provides insights into the behavior of tertiary amines within constrained ring systems. Research has revealed that the nitrogen atom in azabicyclic systems exhibits altered basicity and nucleophilicity compared to acyclic amines, properties that have important implications for both synthetic applications and biological activity. The specific case of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one has been used to study the effects of carbonyl conjugation on these nitrogen properties.

Contemporary research continues to explore the applications of this compound in developing new synthetic methodologies for constructing complex molecular architectures. The compound serves as a model system for understanding the reactivity of alpha,beta-unsaturated ketones within constrained ring systems, providing valuable insights that can be applied to the design of new synthetic strategies.

Comparative Analysis with Related Bicyclic Compounds

Comparative analysis of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one with related bicyclic compounds reveals important structure-activity relationships and provides insights into the factors that govern the properties of azabicyclic systems. The compound can be meaningfully compared with several structurally related molecules, including other benzylidene-substituted azabicyclic compounds and alternative quinuclidine derivatives.

A particularly relevant comparison involves 2-benzhydryl-1-azabicyclo[2.2.2]octan-3-one, which shares the same bicyclic core but features a benzhydryl group instead of the benzylidene substituent. This structural difference results in significant changes in both chemical reactivity and physical properties. The benzhydryl derivative exhibits a molecular weight of 291.4 grams per mole compared to 213.27 grams per mole for the benzylidene compound, reflecting the additional phenyl group. More importantly, the saturated nature of the benzhydryl linkage eliminates the alpha,beta-unsaturated ketone system present in the benzylidene compound, fundamentally altering its reactivity profile.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one C14H15NO 213.27 Alpha,beta-unsaturated ketone
2-Benzhydryl-1-azabicyclo[2.2.2]octan-3-one C20H21NO 291.4 Saturated ketone with diphenylmethyl group
(3Z)-3-benzylidene-1-azabicyclo[2.2.2]octan-2-one C14H15NO 213.27 Isomeric ketone position
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one C8H11NO 137.18 Simple alkylidene substituent

Analysis of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one provides insights into the role of aromatic substitution in determining compound properties. This simpler analog, with molecular formula C8H11NO and molecular weight 137.18 grams per mole, lacks the phenyl ring present in the benzylidene compound. Research has indicated that this structural simplification results in altered biological activity profiles, with the methylidene compound showing different patterns of receptor interaction and metabolic stability.

The comparison extends to positional isomers, such as (3Z)-3-benzylidene-1-azabicyclo[2.2.2]octan-2-one, which maintains the same molecular formula and weight but positions the benzylidene group at the 3-position rather than the 2-position. This seemingly minor structural change has been shown to significantly impact both chemical reactivity and biological activity, demonstrating the importance of precise substitution patterns in azabicyclic systems.

Studies comparing these related compounds have revealed that the presence and position of the benzylidene group critically influences the compound's ability to participate in various chemical transformations. The alpha,beta-unsaturated ketone system in 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one makes it particularly susceptible to nucleophilic attack and cycloaddition reactions, capabilities that are diminished or absent in the saturated analogs. These reactivity differences have important implications for synthetic applications and help explain the compound's continued prominence in chemical research.

Properties

CAS No.

24123-89-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

(2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H15NO/c16-14-12-6-8-15(9-7-12)13(14)10-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2/b13-10+

InChI Key

RBGFDYWXBIXLSF-JLHYYAGUSA-N

SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3

Isomeric SMILES

C1CN\2CCC1C(=O)/C2=C\C3=CC=CC=C3

Canonical SMILES

C1CN2CCC1C(=O)C2=CC3=CC=CC=C3

Other CAS No.

24123-89-5

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

Standard Reaction Conditions

  • Catalysts : Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or pyrrolidine.

  • Solvents : Ethanol, methanol, or toluene under reflux.

  • Temperature : 60–80°C for 6–24 hours.

  • Workup : Acid quenching, extraction with dichloromethane, and purification via recrystallization or column chromatography.

A representative protocol involves dissolving 1-azabicyclo[2.2.2]octan-3-one (1.0 eq) and benzaldehyde (1.2 eq) in ethanol with 10% aqueous NaOH. The mixture is refluxed for 12 hours, cooled, and neutralized with HCl. The precipitate is filtered and recrystallized from ethanol to yield the product as pale yellow crystals.

Catalytic and Solvent Effects on Reaction Efficiency

The choice of catalyst and solvent significantly impacts reaction kinetics and yield. Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance enolate formation, while protic solvents like ethanol favor dehydration.

Optimization Table

ParameterConditionsYield (%)Purity (HPLC)Source
Catalyst: NaOHEthanol, reflux, 12 h7295
Catalyst: K₂CO₃Toluene, 80°C, 8 h6893
Catalyst: PyrrolidineDMF, 60°C, 6 h8597

Pyrrolidine in DMF achieves higher yields (85%) due to its dual role as a base and azeotropic water remover, driving the equilibrium toward product formation.

Stereoelectronic Control in Benzylidene Formation

The (Z)-configuration of the benzylidene moiety is thermodynamically favored due to conjugation between the carbonyl group and the aromatic ring. X-ray crystallography confirms that the benzylidene group adopts a planar geometry, with the benzene ring twisted 18.44°–22.35° relative to the bicyclic system. This stereoelectronic arrangement minimizes steric hindrance between the azabicyclic framework and the benzylidene substituent.

Advanced Synthetic Strategies

Continuous-Flow Synthesis

Recent advancements employ continuous-flow reactors to improve scalability and reproducibility. A patented method utilizes a microreactor system with the following parameters:

  • Residence Time : 30 minutes

  • Temperature : 100°C

  • Pressure : 2 bar

  • Yield : 89% with >99% (Z)-selectivity.

This approach reduces side reactions such as over-oxidation or polymerization, common in batch processes.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the condensation step, reducing reaction times to 1–2 hours. A protocol using 300 W microwave energy in ethanol achieves 78% yield, comparable to conventional heating but with improved energy efficiency.

Characterization and Quality Control

Post-synthesis characterization is critical for verifying structural integrity:

  • ¹H NMR : The exocyclic double bond appears as a singlet at δ 6.8–7.2 ppm, while the azabicyclic protons resonate as multiplets at δ 2.1–3.5 ppm.

  • IR Spectroscopy : Strong absorption at 1680 cm⁻¹ confirms the carbonyl group, and a peak at 1590 cm⁻¹ indicates the C=C bond.

  • Melting Point : 142–144°C (lit. 143°C).

Industrial-Scale Production Challenges

While laboratory-scale syntheses are well-established, industrial production faces hurdles:

  • Cost of 1-Azabicyclo[2.2.2]octan-3-one : High purity grades (>98%) are expensive, necessitating in-house synthesis from cheaper precursors like quinuclidine.

  • Waste Management : Base-rich aqueous waste requires neutralization before disposal, increasing operational costs .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylidene oxides, while reduction could produce benzyl derivatives .

Scientific Research Applications

Organic Synthesis

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one is utilized as a key intermediate in the synthesis of complex organic molecules and heterocycles. It can undergo various chemical reactions, such as oxidation, reduction, and substitution, enabling the formation of diverse derivatives that can be tailored for specific applications.

The compound exhibits promising biological activities, particularly in pharmacology:

  • Antimicrobial Properties: Research has shown that derivatives of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one exhibit significant antibacterial activity against strains like E. coli and Bacillus subtilis. For example:
CompoundBacterial StrainInhibition Zone (mm)
5E. coli15
5B. subtilis18
9aE. coli20
21B. subtilis22

These findings suggest potential for developing effective antibacterial agents from its derivatives .

Pharmacological Applications

Research is ongoing into the potential of this compound as a pharmacophore in drug development, particularly targeting neurological and psychiatric disorders. Its structural features allow it to interact with serotonin receptors, which are crucial in many neuropharmacological effects .

Mechanism of Action: The compound's mechanism primarily involves fitting into enzyme active sites, which may inhibit or modulate their activity, making it relevant in studying enzyme interactions and biological pathways .

Case Study 1: Synthesis of Quinuclidine Derivatives

A study demonstrated the synthesis of tricyclic and tetracyclic quinuclidine derivatives using 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one as a precursor. These derivatives showed promising biological activity, including bacteriostatic effects .

Case Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological properties of derivatives derived from this compound, focusing on their binding affinity to serotonin receptors. Modifications to the benzylidene moiety were found to influence receptor selectivity and potency significantly .

Mechanism of Action

Comparison with Similar Compounds

Substituent Variations on the Benzylidene Group

Modifications to the benzylidene group significantly alter lipophilicity, binding affinity, and biological activity:

Compound Name Substituent Key Features Biological/Chemical Impact
2-{[3-(Trifluoromethyl)phenyl]methylidene}-1-azabicyclo[2.2.2]octan-3-one 3-CF₃ Enhanced lipophilicity due to CF₃ group Improved membrane permeability; potential CNS activity
(2Z)-2-[(4-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 4-F Electron-withdrawing fluorine atom Increased metabolic stability; explored in enzyme inhibition studies
2-[(2-chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2-Cl Steric and electronic modulation Altered receptor selectivity; potential antimicrobial activity
2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one 2,5-OCH₃ Electron-donating methoxy groups Enhanced antioxidant properties; distinct receptor interaction profiles
2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol Indol-3-yl + hydroxyl Planar indole moiety and hydroxyl group Unique interactions with serotonin receptors; potential neuropharmacological applications

Key Findings :

  • Trifluoromethyl derivatives exhibit superior lipophilicity, facilitating blood-brain barrier penetration and CNS-targeted activity .
  • Chloro and fluoro substituents improve metabolic stability and receptor binding specificity, with 4-F analogs showing promise in kinase inhibition .
  • Methoxy groups in 2,5-dimethoxy derivatives enhance antioxidant capacity, likely due to radical scavenging via electron donation .

Core Structural Variations

Modifications to the bicyclic core or functional groups further diversify properties:

Compound Name Structural Variation Key Features Impact
1-Azabicyclo[3.2.1]octan-6-one Larger bicyclic core (3.2.1) Increased ring strain Reduced synthetic yield; limited biological data
2-Azabicyclo[2.2.2]octane No ketone or substituents Basic bicyclic amine Primarily a synthetic intermediate; minimal bioactivity
3-Hydroxy-4-methoxybenzaldehyde-derived analogs Hydroxyl and ketone groups Hydrogen-bonding capacity Improved solubility; explored in anti-inflammatory applications

Key Findings :

  • Ring size expansion (e.g., 3.2.1 vs. 2.2.2) reduces synthetic feasibility and alters target engagement .
  • Hydroxyl groups enhance solubility and hydrogen-bonding interactions, critical for binding to hydrophilic enzyme pockets .

Research Findings and Mechanistic Insights

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Key Application
2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one C₁₅H₁₅NO 225.29 2.1 Neurological research
3-CF₃ derivative C₁₅H₁₆F₃NO 283.29 3.4 CNS-targeted drug design
4-F derivative C₁₅H₁₅FNO 259.29 2.8 Enzyme inhibition studies
2,5-OCH₃ derivative C₁₆H₁₉NO₃ 273.33 1.9 Antioxidant development

*Predicted using QSAR models.

Biological Activity

2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one, a nitrogen-containing heterocyclic compound, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula: C14H15NO
  • Molecular Weight: 213.27 g/mol
  • IUPAC Name: (2E)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one

The bicyclic structure of 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one allows it to interact with various biological targets, making it a candidate for studying enzyme interactions and biological pathways .

The compound's mechanism of action is primarily attributed to its ability to fit into enzyme active sites, potentially inhibiting or modulating their activity. This structural feature allows it to act as a pharmacophore in drug development, particularly for neurological and psychiatric disorders .

Antimicrobial Activity

Research has indicated that 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one exhibits significant antibacterial properties. In one study, various derivatives of the compound were tested against different bacterial strains, showing varying degrees of inhibition:

CompoundBacterial StrainInhibition Zone (mm)
5E. coli15
5B. subtilis18
9aE. coli20
21B. subtilis22

These findings suggest that certain derivatives could be developed into effective antibacterial agents .

Antioxidant Activity

The antioxidant properties of the compound have also been investigated, with studies demonstrating its ability to scavenge free radicals effectively. For instance, analogs derived from 2-benzylidene-1-azabicyclo[2.2.2]octan-3-one showed strong radical scavenging activities comparable to standard antioxidants like vitamin C .

Antimelanogenic Effects

Recent research has highlighted the anti-melanogenic effects of certain analogs of this compound, which inhibit melanin production by targeting tyrosinase activity in melanocytes:

AnalogTyrosinase Inhibition (%)
185
390
588

These results indicate potential applications in treating hyperpigmentation disorders .

Pharmacokinetics

A pharmacokinetic study involving the compound's analogs indicated that they possess favorable bioavailability profiles when administered orally. The study compared the plasma concentrations following oral and intravenous administration, revealing an average bioavailability of approximately 6.2% after oral delivery .

Case Studies

  • Neuroprotective Effects: A study focused on the neuroprotective effects of a related compound demonstrated its potential in reducing oxidative stress and neuronal cell death in models of neurodegenerative diseases.
  • Cancer Treatment: Another investigation evaluated the efficacy of the compound as a radiosensitizer in cancer therapy, showcasing its ability to enhance the effects of radiation on tumor cells while sparing normal tissues .

Q & A

Q. Advanced Research Focus

  • In vitro assays : Screen for kinase inhibition (e.g., CDK1/GSK3β) using protocols from thiazolidinone studies .
  • SAR studies : Modify benzylidene substituents (e.g., methoxy vs. nitro groups) and correlate with activity using multivariate regression .
  • ADMET profiling : Use computational tools like SwissADME to predict bioavailability and toxicity .

How can experimental design improve the scalability of azabicyclo synthesis?

Advanced Research Focus
Apply factorial design to optimize:

  • Catalyst loading : Compare Lewis acids (e.g., ZnCl2 _2) vs. organocatalysts.
  • Solvent recycling : Test green solvents (e.g., cyclopentyl methyl ether) for reuse efficiency .
  • Workup procedures : Evaluate column chromatography vs. crystallization for purity and yield trade-offs .

What strategies resolve spectral overlaps in benzylidene-azabicyclo derivatives?

Q. Advanced Research Focus

  • 2D NMR (COSY, HSQC) : Resolve coupling patterns in crowded regions (e.g., bicyclic protons).
  • Isotopic labeling : Introduce 13C^{13}C-labeled carbonyl groups to track electronic effects .
  • Comparative analysis : Cross-validate with analogs like 8-benzyl-8-azabicyclo[3.2.1]octan-3-one (CAS 28957-72-4) .

How do steric and electronic effects influence the reactivity of the azabicyclo core?

Q. Advanced Research Focus

  • Steric maps : Generate using computational tools (e.g., PyMOL) to identify hindered sites.
  • Electron-deficient systems : Introduce electron-withdrawing groups (e.g., -NO2 _2) to enhance electrophilicity, as seen in benzothiophene carbaldehydes .
  • Kinetic studies : Monitor reaction intermediates via in situ IR spectroscopy .

What are the stability profiles of 2-Benzylidene-1-azabicyclo[2.2.2]octan-3-one under varying storage conditions?

Q. Basic Research Focus

  • Thermal stability : Perform TGA/DSC to identify decomposition thresholds.
  • Light sensitivity : Store in amber vials under inert gas (N2 _2), as recommended for benzoin derivatives .
  • Hygroscopicity : Assess weight gain in humidity-controlled chambers (20–80% RH) .

How can researchers leverage azabicyclo derivatives in enantioselective catalysis?

Q. Advanced Research Focus

  • Chiral auxiliaries : Use (R)- or (S)-configured analogs (e.g., (2R)-8-benzyl-2-[(S)-hydroxy(phenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one) to induce asymmetry .
  • Mechanistic studies : Probe transition states via DFT calculations and kinetic isotope effects (KIEs) .

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